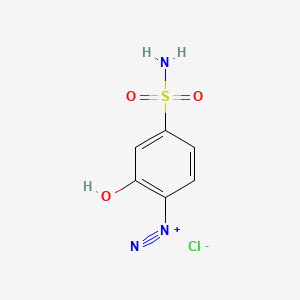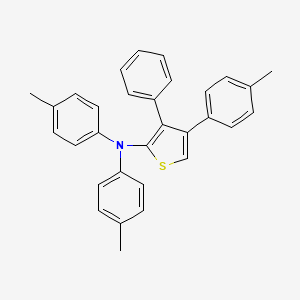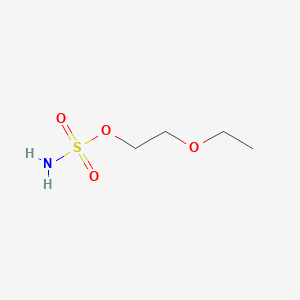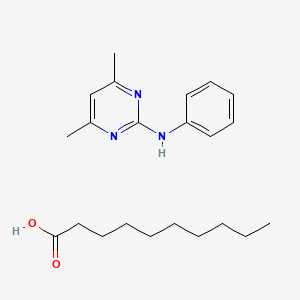
2-Hydroxy-4-sulfamoylbenzene-1-diazonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-sulfamoylbenzene-1-diazonium chloride is an aromatic diazonium compound. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyeing processes. This compound is characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring, along with hydroxyl and sulfamoyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Hydroxy-4-sulfamoylbenzene-1-diazonium chloride typically involves the diazotization of 2-Hydroxy-4-sulfamoylaniline. The process includes the following steps:
Diazotization Reaction: The primary aromatic amine (2-Hydroxy-4-sulfamoylaniline) is treated with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid or sulfuric acid.
Reaction Conditions: The reaction is usually carried out at low temperatures (0-5°C) to stabilize the diazonium salt formed.
Industrial Production Methods: In an industrial setting, the diazotization process is scaled up using continuous flow reactors to ensure consistent temperature control and efficient mixing of reactants. The use of automated systems helps in maintaining the reaction conditions and improving the yield of the diazonium salt.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4-sulfamoylbenzene-1-diazonium chloride undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxyl groups, or cyanides through reactions like the Sandmeyer reaction
Coupling Reactions: The diazonium compound can react with phenols or aromatic amines to form azo compounds, which are characterized by the presence of a nitrogen bridge between two aromatic rings.
Common Reagents and Conditions:
Substitution Reactions: Copper(I) chloride, copper(I) bromide, potassium iodide, and sodium cyanide are commonly used reagents.
Coupling Reactions: Phenol or aniline derivatives in the presence of a base like sodium hydroxide.
Major Products:
Substitution Reactions: Products include halogenated benzenes, phenols, and benzonitriles.
Coupling Reactions: Azo compounds, which are often brightly colored and used as dyes.
Scientific Research Applications
2-Hydroxy-4-sulfamoylbenzene-1-diazonium chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-sulfamoylbenzene-1-diazonium chloride involves the formation of a diazonium ion, which can undergo various reactions:
Molecular Targets: The diazonium ion can react with nucleophiles, leading to the formation of substituted aromatic compounds.
Pathways Involved: The primary pathway involves the generation of the diazonium ion through diazotization, followed by substitution or coupling reactions depending on the reactants and conditions.
Comparison with Similar Compounds
Benzenediazonium chloride: Similar in structure but lacks the hydroxyl and sulfamoyl groups.
2-Hydroxybenzenediazonium chloride: Similar but lacks the sulfamoyl group.
4-Sulfamoylbenzenediazonium chloride: Similar but lacks the hydroxyl group.
Uniqueness: 2-Hydroxy-4-sulfamoylbenzene-1-diazonium chloride is unique due to the presence of both hydroxyl and sulfamoyl groups, which can influence its reactivity and the types of reactions it can undergo. This dual functionality makes it a versatile compound in organic synthesis and industrial applications .
Properties
CAS No. |
799767-11-6 |
|---|---|
Molecular Formula |
C6H6ClN3O3S |
Molecular Weight |
235.65 g/mol |
IUPAC Name |
2-hydroxy-4-sulfamoylbenzenediazonium;chloride |
InChI |
InChI=1S/C6H5N3O3S.ClH/c7-9-5-2-1-4(3-6(5)10)13(8,11)12;/h1-3H,(H2-,8,10,11,12);1H |
InChI Key |
GCDPAZJFLOJZJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)O)[N+]#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12535416.png)
![3-[2-(3-Phenylprop-1-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B12535426.png)

![3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one](/img/structure/B12535440.png)
![1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12535451.png)

![Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]-](/img/structure/B12535468.png)
![(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile](/img/structure/B12535469.png)

![2,2'-[(4-Nitrophenyl)methylene]di(cyclohexan-1-one)](/img/structure/B12535487.png)
![3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol](/img/structure/B12535501.png)



